molecular formula C10H18O4 B605288 Ald-PEG1-t-butyl ester CAS No. 2100306-48-5

Ald-PEG1-t-butyl ester

Cat. No. B605288
M. Wt: 202.25
InChI Key: CZRHXJWSZPQZQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ald-PEG1-t-butyl ester is a compound with the molecular formula C10H18O4 and a molecular weight of 202.3 g/mol . It contains an aldehyde group and a t-butyl ester group .


Molecular Structure Analysis

The InChI code for Ald-PEG1-t-butyl ester is 1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3 . This indicates that it has a tert-butyl ester group and an aldehyde group attached to a PEG chain .


Chemical Reactions Analysis

Ald-PEG1-t-butyl ester can react with hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) . The t-butyl ester can be removed under acidic conditions for further conjugation .

. It should be stored at -20°C . As an ester, it is incapable of engaging in intermolecular hydrogen bonding with one another and thus has considerably lower boiling points than its isomeric carboxylic acids counterparts .

Scientific Research Applications

  • Drug Delivery

    • Ald-PEG1-t-butyl ester is used in the field of biopolymers and synthetic polymers .
    • It is used in the production of Monodispersed Linear PEGs for drug delivery .
    • The methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Bio-conjugation

    • Ald-PEG1-t-butyl ester is used in the field of ADC Linkers .
    • It is a non-cleavable linker for bio-conjugation that contains a -CHO/Aldehyde group and a COOR/Ester group linked through a linear PEG chain .
    • The methods of application or experimental procedures are not specified in the source .
    • The outcomes obtained are also not specified in the source .
  • Labeling and Crosslinking Carbonyls

    • Ald-PEG1-t-butyl ester can react with hydrazide and aminooxy groups which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) .
    • The t-butyl ester can be removed under acidic conditions for further conjugation .
    • The outcomes obtained are also not specified in the source .

Safety And Hazards

Ald-PEG1-t-butyl ester is not classified as a hazard according to its Material Safety Data Sheet .

properties

IUPAC Name

tert-butyl 3-(3-oxopropoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-10(2,3)14-9(12)5-8-13-7-4-6-11/h6H,4-5,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZRHXJWSZPQZQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ald-PEG1-t-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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